2,5-Dimethylbenzoate
Description
2,5-Dimethylbenzoate is an aromatic ester derived from 2,5-dimethylbenzoic acid. Its synthesis involves catalytic methods and optimized reaction conditions to address challenges such as catalyst stability and byproduct formation . The ester form is structurally characterized by methyl groups at the 2- and 5-positions of the benzene ring, influencing its electronic and steric properties.
Properties
Molecular Formula |
C9H9O2- |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
2,5-dimethylbenzoate |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11)/p-1 |
InChI Key |
XZRHNAFEYMSXRG-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dimethylbenzoate (3,4-DMB)
3,4-Dimethylbenzoate is utilized as a carbon source by specific bacterial strains (e.g., Pseudomonas sp. EB62), though its biodegradability is less prevalent compared to 4-ethylbenzoate (4-EB) in microbial studies . The ortho-methyl substitution (3,4 positions) may hinder enzymatic degradation pathways, reducing its metabolic utility in environmental systems.
Methyl 3,5-Dimethylbenzoate
This isomer features symmetrical meta-methyl groups (3,5 positions). Key properties include:
- Melting Point : 31–33°C
- Boiling Point : 239–240°C
- Density : 1.027 g/cm³
Its symmetrical structure enhances coordination chemistry applications, such as forming europium complexes with pinacolyl methylphosphonate ligands . It also serves as a precursor to methyl-3,5-divinylbenzoate, highlighting its versatility in organic synthesis .
Methyl 2,5-Dimethoxybenzoate
Replacing methyl groups with methoxy substituents increases electron-donating effects, altering solubility and reactivity. It is supplied as a 10 mM solution and stored at 2–8°C, suggesting sensitivity to thermal degradation . Methoxy groups enhance polarity, making it suitable for research requiring polar intermediates.
Methyl 2,5-Dihydroxybenzoate
Its reactivity is influenced by phenolic hydroxyl groups, which may participate in redox reactions or hydrogen bonding.
Ethyl 2,5-Diaminobenzoate
Amino groups at the 2- and 5-positions provide sites for hydrogen bonding and further functionalization.
Comparative Data Table
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
